molecular formula C15H11N3O3 B2436169 2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one CAS No. 327091-99-6

2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2436169
CAS No.: 327091-99-6
M. Wt: 281.271
InChI Key: JEJGEGYUJTXFRK-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a nitrophenyl group

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one typically involves the condensation of 2-aminobenzimidazole with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Derivatives with different oxidation states of the nitro group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with various functional groups replacing the nitro group.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodiazole ring may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-one: Lacks the nitro group, resulting in different chemical and biological properties.

    2-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both the benzodiazole ring and the nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14(10-5-7-11(8-6-10)18(20)21)9-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGEGYUJTXFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319830
Record name 2-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327091-99-6
Record name 2-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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